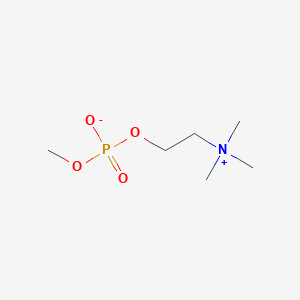

Methyl phosphorylcholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2375-06-6 |

|---|---|

Molecular Formula |

C6H16NO4P |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

methyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C6H16NO4P/c1-7(2,3)5-6-11-12(8,9)10-4/h5-6H2,1-4H3 |

InChI Key |

UFOVZASHPZGDNP-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC |

Other CAS No. |

2375-06-6 |

Synonyms |

methyl 2-(N,N,N,-trimethylamino)ethyl phosphate methyl phosphorylcholine phosphorylcholine methyl este |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Methyl Phosphorylcholine and Its Derivatives

Chemical Synthesis Methodologies for Methyl Phosphorylcholine (B1220837) and Analogs

The synthesis of methyl phosphorylcholine and its derivatives encompasses a range of chemical strategies, from the creation of small molecules containing the phosphorylcholine headgroup to the polymerization of functional monomers to create advanced biomaterials.

The chemical synthesis of non-polymeric structures incorporating the phosphorylcholine (PC) moiety often involves multi-step processes. A notable example is the synthesis of 1,2-dioctadecyl-sn-glycero-3-(methyl)phosphorylcholine. This process is achieved through the phosphorylation of 1,2-dioctadecyl-sn-glycerol using methylphosphorodichloridate, which is then followed by a reaction with choline (B1196258) iodide. cdnsciencepub.com Similarly, 1,2-dimethyl-sn-glycero-3-phosphorylcholine can be synthesized by phosphorylating 1,2-dimethyl-sn-glycerol with phenylphosphorodichloridate, reacting the product with choline iodide, and subsequently removing the phenyl group via catalytic hydrogenation. cdnsciencepub.com

Another significant area involves the incorporation of phosphorylcholine into polypeptides. acs.orgescholarship.org Due to challenges in directly polymerizing N-carboxyanhydride (NCA) monomers that contain the charged quaternary ammonium (B1175870) group of PC, a common strategy involves post-polymerization modification. escholarship.org For instance, the synthesis of poly(L-phosphorylcholine homoserine) begins with the polymerization of a functionalized NCA monomer, followed by chemical modification steps to introduce the phosphorylcholine group onto the polypeptide backbone. escholarship.org This approach allows for the creation of polypeptides where every residue is functionalized with PC, yielding water-soluble polymers with controlled chain lengths. acs.orgescholarship.org

A key precursor for many PC-containing polymers is the monomer 2-methacryloyloxyethyl phosphorylcholine (MPC). researchgate.netrsc.org Efficient synthetic routes have been developed and optimized, allowing for the industrial-scale production of MPC, which is now supplied globally for research and commercial applications. researchgate.net One established synthetic route involves the reaction of 2-Propenoic acid, 2-methyl-, 2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl ester with trimethylamine. chemicalbook.com

The monomer 2-methacryloyloxyethyl phosphorylcholine (MPC) is a methacrylate (B99206) that features a zwitterionic phosphorylcholine group in its side chain. researchgate.net This unique structure allows MPC to be polymerized using various techniques to create biocompatible polymers with excellent resistance to protein adsorption and cell adhesion. researchgate.netmagtech.com.cn

Conventional free-radical polymerization is a straightforward and widely used method to synthesize MPC polymers. nofamerica.comresearchgate.net This technique can be used to create both homopolymers and copolymers. nih.gov For example, statistical copolymers of MPC and 2-methoxyethyl acrylate (B77674) (MEA) have been successfully synthesized via conventional free-radical polymerization in methanol, using an initiator such as 2,2'-azobis(4-methoxy-2,4-dimethyl valeronitrile) (V-70). nih.gov Studies monitoring the kinetics of such copolymerizations have shown that MPC conversion can rapidly reach over 90% within a few hours. nih.gov This method is also employed to create chemically cross-linked PMPC hydrogels. researchgate.net

Table 1: Monomer Conversion in Free Radical Copolymerization of MEA and MPC Data sourced from a study on the synthesis of amphiphilic statistical copolymers. nih.gov

| Polymerization Time (min) | MPC Conversion (%) | MEA Conversion (%) |

|---|---|---|

| 120 | 90 | - |

| 300 | 99 | 82 |

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. nih.gov ATRP has been extensively used for the polymerization of MPC to create a wide range of well-defined block copolymers in protic media. acs.org The process involves the reversible activation and deactivation of growing polymer chains, typically using a transition metal complex (e.g., a copper/bipyridine system) as a catalyst. nih.govacs.org

A significant application of this technique is surface-initiated ATRP (SI-ATRP), where MPC polymer chains are grown from an initiator-immobilized substrate. nih.govtandfonline.comucla.edu This method allows for the creation of dense polymer brush layers on various materials, including polyurethane and silicon, which dramatically enhances their resistance to protein adsorption. nih.govtandfonline.com Research has shown that protein adsorption decreases as the chain length of the grafted poly(MPC) increases. tandfonline.com On a polyurethane film modified with poly(MPC) chains of 100 monomer units, fibrinogen adsorption was reduced by approximately 99%. tandfonline.com The thickness of these polymer brush layers can be precisely controlled, reaching up to 110 nm in an aqueous medium. nih.gov

Table 2: Effect of Poly(MPC) Chain Length on Protein Adsorption via SI-ATRP Data compiled from studies on protein-resistant surfaces. tandfonline.comucla.edu

| Grafted Polymer | Chain Length (Monomer Units) | Fibrinogen Adsorption Reduction (%) | Lysozyme Adsorption Reduction (%) |

|---|---|---|---|

| Poly(MPC) | 100 | ~99% | ~96% |

| Poly(MPC) | 200 | >99% | >98% |

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another versatile controlled radical polymerization method used to produce polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org The process is mediated by a thiocarbonylthio compound that acts as a chain transfer agent (CTA). wikipedia.org

RAFT has been successfully applied to the polymerization of MPC, yielding well-defined homopolymers and block copolymers. rsc.orgresearchgate.net Detailed studies have optimized the conditions for RAFT polymerization of MPC in methanol, using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.orgresearchgate.net This system produces homopolymers with low polydispersity (Mw/Mn < 1.2). rsc.orgresearchgate.net The technique is also robust enough to be conducted under harsh conditions, although the stability of the CTA is a critical factor for maintaining control over the polymerization. mdpi.com

Table 3: RAFT Polymerization of MPC - Experimental Results Data sourced from a detailed study on RAFT polymerization of MPC. researchgate.net

| Target DP | [MPC]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, g/mol) | Mw/Mn |

|---|---|---|---|---|---|

| 50 | 50:1:0.1 | 2.5 | 94 | 14,300 | 1.15 |

| 100 | 100:1:0.1 | 4.0 | 91 | 27,100 | 1.18 |

| 200 | 200:1:0.1 | 7.0 | 88 | 51,500 | 1.19 |

DP: Degree of Polymerization; CTA: Chain Transfer Agent (CTP); Initiator: ACVA; Solvent: Methanol; Temp: 70°C.

Polymerization Techniques for 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

Biosynthetic Pathways of Phosphorylcholine in Diverse Organisms

Phosphorylcholine is a ubiquitous molecule found in all domains of life, where it serves as a crucial intermediate in the synthesis of the major membrane phospholipid, phosphatidylcholine (PC), and as a modification on various surface molecules. nih.govnih.gov

In eukaryotes, from yeast to humans, the primary route for PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway. nih.govwikipedia.orgnih.gov This pathway consists of three key enzymatic steps. wikipedia.org First, free choline is phosphorylated by the enzyme choline kinase (CK) to produce phosphocholine (B91661). nih.govillinoisstate.edu The second and rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which converts phosphocholine into cytidine (B196190) diphosphate-choline (CDP-choline). wikipedia.orgmolbiolcell.org Finally, the enzyme cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, forming phosphatidylcholine. nih.govmolbiolcell.org Phosphorylcholine also arises from the breakdown of glycerophosphocholine (GPC), an intermediate in PC metabolism. caymanchem.comnih.gov In vivo, GPC is converted to phosphorylcholine, which is a metabolically active form of choline. caymanchem.comcaymanchem.com

Table 4: The Eukaryotic Kennedy (CDP-Choline) Pathway Information compiled from multiple sources describing the pathway. nih.govwikipedia.orgnih.govillinoisstate.edu

| Step | Substrates | Enzyme | Product |

|---|---|---|---|

| 1 | Choline, ATP | Choline Kinase (CK) | Phosphorylcholine , ADP |

| 2 | Phosphorylcholine , CTP | CTP:phosphocholine cytidylyltransferase (CCT) | CDP-choline, PPi |

| 3 | CDP-choline, Diacylglycerol | Cholinephosphotransferase (CPT) | Phosphatidylcholine, CMP |

In bacteria, the biosynthesis and utilization of phosphorylcholine are more diverse. researchgate.netnih.gov While some bacteria possess homologs for individual steps of the Kennedy pathway, several distinct pathways are more common. nih.govsci-hub.se An in silico analysis of 26 bacterial species known to express ChoP revealed an association between the biosynthetic pathway used and the type of molecule being modified (i.e., carbohydrate vs. protein). asm.org

Four well-described bacterial pathways for producing ChoP or its parent molecule, phosphatidylcholine, include:

The Lic-1 Pathway: This pathway is primarily associated with organisms that modify carbohydrates, such as lipooligosaccharide (LOS) or teichoic acids. nih.govasm.org It involves the uptake of environmental choline (LicB), its phosphorylation to ChoP by choline kinase (LicA), activation to CDP-choline by phosphorylcholine cytidylyltransferase (LicC), and finally, the transfer of ChoP to a glycan acceptor by choline phosphotransferase (LicD). nih.govresearchgate.net

The Phosphatidylcholine Synthase (Pcs) Pathway: The Pcs enzyme catalyzes the direct condensation of choline with CDP-diacylglycerol to form phosphatidylcholine, releasing CMP. nih.govsci-hub.se

The Phospholipid N-methyltransferase (PmtA) Pathway: This pathway generates phosphatidylcholine through the three sequential methylations of phosphatidylethanolamine (B1630911) (PE), using S-adenosylmethionine as the methyl donor. nih.govsci-hub.se

The Acylation-Dependent Pathway: This pathway involves the acylation of glycerophosphocholine to form lysophosphatidylcholine (B164491) and subsequently phosphatidylcholine. nih.gov

The Pcs and PmtA pathways are generally identified in species that produce ChoP-modified proteins. asm.org

In parasitic nematodes, phosphorylcholine is also a key surface modification. nih.govcambridge.org Studies on the filarial nematode Acanthocheilonema viteae show that PC is transferred to N-type glycans within the lumen of the medial Golgi apparatus. nih.govcambridge.org This modification appears to be conserved among various nematode species, including the free-living Caenorhabditis elegans. cambridge.org

Choline Kinase Pathway

The Choline Kinase (CK) or CDP-choline pathway is a primary mechanism for the synthesis of phosphatidylcholine (PC) in mammalian cells. wikipedia.org This pathway begins with the cellular uptake of choline, which is then phosphorylated by choline kinase to produce phosphocholine. wikipedia.orgwikipedia.org This initial step is crucial as it commits choline to the CDP-choline pathway. mpg.de The reaction requires ATP and magnesium ions as a cofactor. wikipedia.org

Following its formation, phosphocholine is activated by CTP:phosphocholine cytidylyltransferase (CCT), which is the rate-limiting enzyme in this pathway. wikipedia.orgcdnsciencepub.com This enzymatic reaction yields CDP-choline. wikipedia.org The final step involves the enzyme CDP-choline:1,2-diacylglycerol cholinephosphotransferase, which has been cloned from yeast but not purified from any source, catalyzing the reaction between CDP-choline and diacylglycerol (DAG) to form phosphatidylcholine. cdnsciencepub.comnumberanalytics.com

Choline kinase exists in various isoforms (α1, α2, and β) encoded by two different genes, CHKA and CHKB. wikipedia.orgresearchgate.net These isoforms can form homo- or heterodimers to become active. researchgate.net While CKα is more abundant in the testis and liver, CKβ is enriched in the liver and heart. wikipedia.org Deletion of the gene for CKα is lethal during embryonic development, highlighting its critical role. wikipedia.org

In some bacteria, such as Streptococcus pneumoniae, a similar pathway exists where choline kinase (LicA) phosphorylates choline to phosphocholine. nih.govnih.gov This is followed by the action of phosphorylcholine cytidylyltransferase (LicC) to produce CDP-choline. nih.gov However, the final product is often a phosphorylcholine-modified glycan rather than phosphatidylcholine. nih.govasm.org

Table 1: Key Enzymes in the Choline Kinase Pathway

| Enzyme | Function | Substrates | Products | Cofactor |

| Choline Kinase (CK/LicA) | Phosphorylates choline | Choline, ATP | Phosphocholine, ADP | Mg2+ |

| CTP:phosphocholine cytidylyltransferase (CCT/LicC) | Activates phosphocholine | Phosphocholine, CTP | CDP-choline, PPi | |

| CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) | Forms phosphatidylcholine | CDP-choline, DAG | Phosphatidylcholine, CMP |

Phospholipid N-Methyltransferase (PmtA) Pathway

The Phospholipid N-Methyltransferase (PmtA) pathway, also known as the methylation pathway, is a de novo route for phosphatidylcholine (PC) synthesis found in some bacteria and eukaryotes. frontiersin.orgnih.gov This pathway involves the sequential methylation of phosphatidylethanolamine (PE). frontiersin.orgnih.gov

The central enzyme in this pathway is phospholipid N-methyltransferase (PmtA), which catalyzes three successive methylation steps. nih.govnih.gov It transfers methyl groups from the donor molecule S-adenosylmethionine (SAM) to the amino group of PE. frontiersin.orgnih.gov This process generates the intermediates monomethyl-phosphatidylethanolamine (MMPE) and dimethyl-phosphatidylethanolamine (DMPE), ultimately yielding phosphatidylcholine. frontiersin.orgnih.gov During each methylation step, SAM is converted to S-adenosylhomocysteine (SAH). nih.govfrontiersin.org

In some bacteria, a single PmtA enzyme is responsible for all three methylation reactions. nih.govnih.gov However, in other organisms, multiple methyltransferases may be involved, each catalyzing one or more specific steps. nih.govnih.gov For instance, in Saccharomyces cerevisiae (yeast), two different Pmt enzymes are required. nih.gov Bacterial PmtA enzymes are typically cytosolic proteins that associate with the membrane to access their lipid substrates. nih.govfrontiersin.org

The PmtA pathway is crucial for bacteria that interact with eukaryotic hosts, as PC in the bacterial membrane can play a role in symbiosis or virulence. nih.govresearchgate.net For example, in Agrobacterium tumefaciens, PC synthesized via the PmtA pathway is important for its ability to infect plants. nih.govfrontiersin.org

Table 2: Steps and Intermediates in the PmtA Pathway

| Step | Substrate | Enzyme | Methyl Donor | Product |

| 1 | Phosphatidylethanolamine (PE) | PmtA | S-adenosylmethionine (SAM) | Monomethyl-phosphatidylethanolamine (MMPE) |

| 2 | Monomethyl-phosphatidylethanolamine (MMPE) | PmtA | S-adenosylmethionine (SAM) | Dimethyl-phosphatidylethanolamine (DMPE) |

| 3 | Dimethyl-phosphatidylethanolamine (DMPE) | PmtA | S-adenosylmethionine (SAM) | Phosphatidylcholine (PC) |

Phosphatidylcholine Synthase (Pcs) Pathway

The Phosphatidylcholine Synthase (Pcs) pathway represents another significant route for phosphatidylcholine (PC) biosynthesis in bacteria. asm.orgnih.gov This pathway is distinct from the PmtA pathway as it directly utilizes choline from the environment. asm.orgfrontiersin.org

The key enzyme in this pathway is phosphatidylcholine synthase (Pcs), which catalyzes the condensation of choline with cytidine diphosphate-diacylglycerol (CDP-DAG). asm.orgfrontiersin.org This reaction produces phosphatidylcholine and cytidine monophosphate (CMP) as a byproduct. asm.orgfrontiersin.org The uptake of external choline is often facilitated by a specific transporter system, such as the ChoXWV transporter. frontiersin.orgbohrium.com

The Pcs pathway is found in a variety of bacteria, including Sinorhizobium meliloti, Agrobacterium tumefaciens, and Legionella pneumophila. nih.gov In some pathogenic bacteria like Brucella abortus and Pseudomonas aeruginosa, the Pcs pathway is the exclusive route for PC synthesis. bohrium.comnih.gov The presence of this pathway allows bacteria to synthesize PC without the need for the de novo synthesis of the choline headgroup, making it an energetically favorable option when choline is available. frontiersin.org

In Brucella suis, both the Pcs and PmtA pathways are active, providing flexibility in PC synthesis depending on environmental conditions. frontiersin.orgbohrium.com The Pcs enzyme is an integral membrane protein, which distinguishes it from the cytosolic PmtA enzymes. frontiersin.org

Table 3: Comparison of Pcs and PmtA Pathways

| Feature | Pcs Pathway | PmtA Pathway |

| Key Enzyme | Phosphatidylcholine synthase (Pcs) | Phospholipid N-methyltransferase (PmtA) |

| Substrates | Choline, CDP-diacylglycerol (CDP-DAG) | Phosphatidylethanolamine (PE), S-adenosylmethionine (SAM) |

| Products | Phosphatidylcholine (PC), Cytidine monophosphate (CMP) | Phosphatidylcholine (PC), S-adenosylhomocysteine (SAH) |

| Choline Requirement | Requires exogenous choline | Does not require exogenous choline (de novo synthesis) |

| Cellular Location of Enzyme | Integral membrane protein | Cytosolic protein (membrane-associated) |

| Found in | Various bacteria (e.g., Brucella, Pseudomonas, Sinorhizobium) | Various bacteria and eukaryotes (e.g., Agrobacterium, Rhodobacter, yeast) |

Acylation-Dependent Phosphatidylcholine Biosynthesis Pathways

An acylation-dependent pathway for phosphatidylcholine (PC) biosynthesis has been identified in some bacteria, offering an alternative route that relies on scavenging host metabolites. nih.govbiorxiv.org This pathway utilizes glycerophosphocholine (GPC) or lysophosphatidylcholine (lyso-PC) as precursors. nih.govasm.org

The process involves two sequential acylation reactions. nih.gov First, GPC is acylated to form lyso-PC, and then a second acylation step converts lyso-PC to PC. nih.govasm.org This pathway has been described in the Gram-negative bacteria Xanthomonas campestris and Escherichia coli, as well as in Gram-positive pathogens like Streptococcus pneumoniae, S. mitis, and S. oralis. nih.gov

In Xanthomonas campestris, two acyltransferases, Xc_0188 and Xc_0238, have been identified as being involved in the second acylation step, converting lyso-PC to PC. nih.gov In E. coli, the acyltransferase-acyl carrier protein synthetase (Aas) performs this function. nih.gov The transporter for GPC uptake is not yet fully characterized in all bacteria, but in E. coli, Lplt has been identified as a lysophosphatidylcholine transporter. nih.gov

This pathway is particularly significant for bacteria that interact closely with a host, as GPC and lyso-PC are major metabolites present in host fluids like saliva and blood. biorxiv.orgasm.org By scavenging these compounds, bacteria can remodel their membranes in response to the host environment. biorxiv.org

Table 4: Key Components of the Acylation-Dependent PC Pathway

| Component | Function | Example Organism(s) |

| Precursors | Glycerophosphocholine (GPC), Lysophosphatidylcholine (lyso-PC) | Xanthomonas campestris, Streptococcus pneumoniae |

| Acyltransferases | Catalyze the acylation of GPC and lyso-PC | Xc_0188, Xc_0238 (X. campestris), Aas (E. coli), PlsC (S. mitis) |

| Transporters | Uptake of lyso-PC | Lplt (E. coli) |

Phosphoethanolamine Methyltransferase (PMT) Pathways

The phosphoethanolamine methyltransferase (PMT) pathway is a distinct route for producing phosphocholine, a direct precursor for phosphatidylcholine (PC) synthesis. This pathway is notably present in plants and some protozoan parasites like Plasmodium falciparum, the causative agent of malaria. nih.govpnas.orgpnas.org

This pathway begins with phosphoethanolamine, which undergoes three sequential methylation steps to become phosphocholine. pnas.orgpnas.org The methyl groups are donated by S-adenosylmethionine (SAM). pnas.org In P. falciparum, a single enzyme, PfPMT, which is a phosphoethanolamine N-methyltransferase, catalyzes all three methylation reactions. pnas.orgpnas.org This enzyme is considered "plant-like" and does not have a human homolog, making it a potential drug target. pnas.orgpnas.org

In the nematode Caenorhabditis elegans, a similar pathway exists where the enzyme PMT-1 catalyzes the first step, converting phosphoethanolamine to phospho-monomethylethanolamine. uniprot.org This highlights the presence of this pathway in various eukaryotes. The activity of PMT enzymes can be subject to feedback inhibition by the final product, phosphatidylcholine. uniprot.org

Table 5: Overview of the Phosphoethanolamine Methyltransferase (PMT) Pathway

| Step | Substrate | Enzyme(s) | Product | Organism(s) |

| 1. Methylation | Phosphoethanolamine | PMT (e.g., PfPMT, PMT1) | Phospho-monomethylethanolamine | Plants, Plasmodium falciparum, C. elegans |

| 2. Methylation | Phospho-monomethylethanolamine | PMT (e.g., PfPMT) | Phospho-dimethylethanolamine | Plants, P. falciparum |

| 3. Methylation | Phospho-dimethylethanolamine | PMT (e.g., PfPMT) | Phosphocholine | Plants, P. falciparum |

| 4. PC Synthesis | Phosphocholine | Enzymes of the CDP-choline pathway | Phosphatidylcholine | Plants, P. falciparum |

Precursor Metabolism and Intermediates in Phosphorylcholine Biosynthesis

The biosynthesis of phosphorylcholine and its derivatives relies on a supply of key precursors and involves several important intermediates. The specific precursors utilized depend on the active metabolic pathway in a given organism.

Choline and its Derivatives:

Choline: A fundamental precursor, especially for the Choline Kinase (Kennedy) pathway and the Phosphatidylcholine Synthase (Pcs) pathway. wikipedia.orgnih.gov It can be obtained from the environment through transporters like LicB or ChoXWV. asm.orgbohrium.com

Glycerophosphocholine (GPC) and Lysophosphatidylcholine (lyso-PC): These are crucial precursors for the acylation-dependent pathway, often scavenged from a host organism. nih.govbiorxiv.org

Ethanolamine and its Derivatives:

Phosphatidylethanolamine (PE): This is the starting substrate for the Phospholipid N-Methyltransferase (PmtA) pathway, where it is sequentially methylated to form PC. frontiersin.orgnih.gov PE itself is synthesized from phosphatidylserine (B164497) (PS), which is formed from the condensation of CDP-diacylglycerol and serine. sci-hub.se

Phosphoethanolamine (P-Etn): This is the initial substrate for the Phosphoethanolamine Methyltransferase (PMT) pathway found in plants and some parasites. pnas.orgpnas.org In these organisms, P-Etn can be derived from the decarboxylation of serine to ethanolamine, followed by phosphorylation. pnas.orgpnas.org

Other Key Intermediates:

Phosphocholine (P-Cho): A central intermediate in several pathways. It is the product of choline phosphorylation in the Kennedy pathway and the final product of the PMT pathway. wikipedia.orgpnas.org It is also a product of phosphatidylcholine hydrolysis by phospholipase C. researchgate.netaacrjournals.org

CDP-choline: An activated form of phosphocholine, essential for the final step of PC synthesis in the Kennedy pathway. wikipedia.org It is formed from phosphocholine and CTP. wikipedia.org

CDP-diacylglycerol (CDP-DAG): A key intermediate in the synthesis of several phospholipids (B1166683), including PE and PC (via the Pcs pathway). frontiersin.orgbiorxiv.org It is synthesized from phosphatidic acid and CTP. aocs.org

S-adenosylmethionine (SAM): The universal methyl group donor for the PmtA and PMT pathways. frontiersin.orgnih.govpnas.org

The interplay between these precursors and intermediates allows for the synthesis of phosphorylcholine-containing molecules through various routes, providing metabolic flexibility to organisms.

Enzymatic Regulation and Genetic Aspects of Phosphorylcholine Metabolism

The metabolism of phosphorylcholine is a tightly regulated process involving complex enzymatic controls and genetic expression.

Enzymatic Regulation: The activity of key enzymes in phosphorylcholine biosynthesis is modulated by several mechanisms, including substrate availability, allosteric regulation, and feedback inhibition.

CTP:phosphocholine cytidylyltransferase (CCT): This is the rate-limiting enzyme in the CDP-choline pathway. cdnsciencepub.comnumberanalytics.com Its activity is regulated by its subcellular localization. CCT exists as an inactive soluble form in the cytosol and an active membrane-bound form. cdnsciencepub.com The enzyme is activated when it binds to membranes that are low in phosphatidylcholine (PC) and enriched in anionic lipids or diacylglycerol. wikipedia.org This binding relieves an autoinhibitory constraint, increasing its affinity for phosphocholine. wikipedia.org Conversely, high levels of PC in the membrane can cause the enzyme to be released into the cytosol, reducing its activity. cdnsciencepub.com

Phospholipid N-methyltransferase (PmtA): The activity of this enzyme in the methylation pathway is subject to feedback inhibition by its end products, PC and S-adenosylhomocysteine (SAH). nih.govfrontiersin.org In Agrobacterium tumefaciens, PmtA activity is also stimulated by the presence of the anionic phospholipid phosphatidylglycerol (PG). nih.govfrontiersin.org

Phosphoethanolamine N-methyltransferase (PMT): In Plasmodium falciparum, the activity of PfPMT is inhibited by its product, phosphocholine. pnas.orgpnas.org Similarly, in Caenorhabditis elegans, PMT-1 is subject to feedback inhibition by phosphatidylcholine. uniprot.org

Genetic Aspects: The expression of genes encoding the enzymes for phosphorylcholine metabolism is also a critical point of regulation.

Choline Kinase (CK): In mammals, two separate genes, CHKA and CHKB, encode for the different isoforms of choline kinase (CKα and CKβ). wikipedia.orgresearchgate.net These genes are ubiquitously expressed, but their relative levels can vary between tissues. wikipedia.org The expression of the CHKA gene has been linked to cell growth and proliferation, and its upregulation is observed in various cancers. mpg.deresearchgate.net

Lic Operon: In bacteria like Streptococcus pneumoniae and Haemophilus influenzae, the genes for the choline kinase pathway (licA, licB, licC, licD) are often organized in an operon, allowing for coordinated expression. nih.govasm.org

Pmt and Pcs Genes: The presence of pmtA or pcs genes in bacterial genomes is a strong indicator that the organism can produce PC. biorxiv.org Some bacteria possess genes for both pathways, providing metabolic flexibility. bohrium.comnih.gov For example, Brucella suis has functional pmtA and pcs genes, whereas B. abortus and B. melitensis appear to have a non-functional pmtA and rely solely on the Pcs pathway. frontiersin.orgbohrium.com

Signal transduction pathways also play a role in regulating phosphorylcholine metabolism. For instance, signaling cascades like the Ras-Raf-MEK-ERK and PI3K pathways can modulate the activity of enzymes such as choline kinase and phospholipases, thereby influencing cellular levels of phosphocholine. researchgate.net

Molecular and Cellular Mechanisms Involving Methyl Phosphorylcholine

Role in Phospholipid Metabolism and Membrane Dynamics

Phosphorylcholine (B1220837) is the hydrophilic headgroup for essential phospholipids (B1166683), most notably phosphatidylcholine (PC) and sphingomyelin (B164518). wikipedia.org These lipids are not merely structural components; they are actively metabolized and play a dynamic role in shaping the physical properties of cellular membranes. Phosphatidylcholines are a major constituent of biological membranes and are particularly abundant in the outer leaflet of the plasma membrane. wikipedia.org

The integration of phosphorylcholine-containing lipids into membranes is a spontaneous process driven by their amphiphilic nature. These molecules consist of the polar, hydrophilic phosphorylcholine headgroup and nonpolar, hydrophobic acyl chains. nih.gov In an aqueous environment, they self-assemble into a stable lipid bilayer, which forms the foundational structure of all cellular membranes. nih.gov In this arrangement, the hydrophobic tails are sequestered in the interior of the membrane, away from water, while the hydrophilic phosphorylcholine headgroups are oriented towards the aqueous environment on both the intracellular and extracellular sides. nih.gov Studies using deuterium (B1214612) nuclear magnetic resonance on intact cells have confirmed that a large fraction of phospholipids in the cell membrane are organized in this liquid crystalline bilayer structure. nih.gov The specific conformation of the phosphocholine (B91661) headgroup is remarkably similar in both pure lipid bilayers and complex, intact cell membranes. nih.gov

The phosphorylcholine headgroup plays a significant role in modulating the physical state of the membrane. The orientation and motion of the headgroup influence the packing and movement of the lipid acyl chains, thereby affecting membrane fluidity. The headgroup dipole of phosphocholine is typically oriented parallel to the surface of the membrane. nih.gov The orientation of this headgroup can change in response to the local electrostatic environment; for instance, the introduction of negatively charged lipids can cause a more parallel orientation, while cationic lipids can drive the positively charged end of the dipole away from the membrane surface. nih.gov This "electrometer" behavior demonstrates how the headgroup acts as a sensor for the membrane's surface charge. nih.gov Furthermore, the rotational diffusion of the headgroup is significantly slower within the constrained membrane environment compared to its movement in an aqueous solution, indicating its integral role in the organized structure of the bilayer. nih.gov

Cholesterol is a critical modulator of membrane properties and it interacts preferentially with certain phospholipids, including those containing a phosphorylcholine headgroup like phosphatidylcholine and sphingomyelin. Cholesterol has a condensing effect on phospholipids, leading to a more ordered state of the acyl chains. acs.org The specific molecular interactions, however, can vary. In mixtures with sphingomyelin, a hydrogen bond can form between the hydroxyl group of cholesterol and the amide group of sphingomyelin. acs.org This interaction helps to orient cholesterol within the membrane. While interactions with phosphatidylcholine also occur, the specific nature of the bonding is different, leading to distinct local organization. acs.org These preferential interactions are thought to be a driving force for the formation of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—which are crucial for cell signaling and protein trafficking.

Molecular Interactions with Biomolecules and Surfaces

The external surface of most eukaryotic cells is rich in phosphorylcholine headgroups, which dictates how the cell interacts with proteins, other cells, and artificial materials. nih.gov The unique properties of the phosphorylcholine moiety have been harnessed in the development of biomimetic materials, particularly polymers of 2-methacryloyloxyethyl phosphorylcholine (MPC), which serve as excellent models for studying these interactions. nih.govsigmaaldrich.com

Surfaces coated with polymers containing phosphorylcholine groups exhibit remarkable resistance to nonspecific protein adsorption. nih.govresearchgate.net This property is fundamental to their biocompatibility and is attributed to the unique hydration layer that forms around the zwitterionic phosphorylcholine groups. mdpi.commdpi.com

The key mechanisms are:

Strong Hydration: The zwitterionic phosphorylcholine group interacts strongly with water molecules, creating a tightly bound hydration shell. mdpi.com This layer of water acts as a physical and energetic barrier, preventing proteins from making direct contact with the underlying surface. mdpi.com

Disruption of Water Structure: Unlike some materials that repel proteins by creating highly ordered, "ice-like" water structures, the phosphorylcholine group interacts with water molecules extremely weakly, causing minimal disruption to the bulk water structure. nih.gov

Low Interfacial Energy: The interaction force at the interface between a protein and a phosphorylcholine surface is exceptionally weak. nih.gov Even if a protein does come into contact with the surface, it does not undergo the conformational changes (denaturation) that typically strengthen adsorption. This allows the protein to detach easily. nih.gov

Research has quantified this effect, showing that surfaces with a high density of poly(MPC) chains can reduce the amount of adsorbed plasma proteins to less than 5 ng/cm². nih.gov This resistance is observed for a wide variety of proteins with different isoelectric points and charge characteristics. researchgate.net

| Protein | Adsorption on Unmodified p(HEMA) Hydrogel (µg/cm²) | Adsorption on p(MPC)-Modified Hydrogel (µg/cm²) | Reduction (%) |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | 1.10 | 0.41 | ~63% |

| Lysozyme | 1.25 | 0.33 | ~74% |

Data adapted from studies on p(HEMA) hydrogels. mdpi.com

The profound resistance to protein adsorption directly translates into an inhibition of cell adhesion and spreading. nih.gov Cell adhesion to a surface is not a direct process; it is mediated by a pre-adsorbed layer of proteins from the surrounding biological fluid (e.g., serum in cell culture media), which contains adhesion-promoting molecules like fibronectin and vitronectin. nih.gov

By preventing this initial protein layer from forming, phosphorylcholine-coated surfaces effectively remove the necessary scaffold for cells to attach, spread, and proliferate. nih.govresearchgate.net This effect is non-specific to cell type; surfaces modified with MPC polymers have been shown to prevent the adhesion of fibroblasts, macrophages, and cancer cells. nih.govmdpi.com This property is also critical for preventing bacterial adhesion and subsequent biofilm formation, a major cause of medical device failure. mdpi.comoup.com Studies have demonstrated that coating surfaces with MPC co-polymers significantly reduces the retention of pathogenic microorganisms like E. coli and S. aureus. mdpi.comoup.com

| Bacterial Strain | Surface Type | Colony Forming Units (CFU/mL) after 24h | Adhesion Reduction |

|---|---|---|---|

| E. coli | Unmodified PDMS | 29 x 10⁶ | >99.99% |

| p(MPC)-Coated PDMS | 3 x 10² | ||

| S. aureus | Unmodified PDMS | 29 x 10⁶ | >99.99% |

| p(MPC)-Coated PDMS | 3 x 10² |

Data derived from in vitro investigation on Polydimethylsiloxane (B3030410) (PDMS) surfaces. mdpi.com

Interactions with Water Molecules and Hydration Shell Formation

The interaction between methyl phosphorylcholine and water is a critical aspect of its molecular behavior, particularly in biological systems. The zwitterionic nature of the phosphorylcholine (PC) headgroup, which includes the negatively charged phosphate (B84403) and the positively charged trimethylammonium group, dictates the formation of a unique hydration shell. This hydration is not primarily driven by strong hydrogen bonding or ionic interactions but rather by hydrophobic hydration. nih.gov

The three methyl groups on the nitrogen atom of the choline (B1196258) are oriented outwards, creating regions that facilitate hydrophobic hydration. nih.gov This process involves the structuring of water molecules around these nonpolar methyl groups, leading to the formation of clathrate-like or "ice-like" water cage structures. bohrium.com Molecular dynamics simulations and experimental observations suggest that this hydration shell consists of distinct regions. A clathrate-like water cluster, potentially a water pentamer, forms near the hydrophobic methyl groups, while other water molecules are associated with the phosphate group. nih.gov

A key characteristic of this hydration layer is the high mobility of water molecules, especially in the outer layers of the shell. bohrium.com The trimethylammonium ions of phosphorylcholine moieties bind weakly to water molecules in both the primary and secondary hydration layers. This weak interaction paradoxically increases the hydrogen bonding between the water molecules themselves, making the water structure within the hydration shell similar to that of bulk water. nih.gov This unique hydration state, characterized by a large amount of mobile, free-water-like water, is believed to be the basis for the excellent biocompatibility and anti-fouling properties of materials containing phosphorylcholine groups, as it creates a strong repulsive force against proteins. bohrium.com

Cellular Signaling and Metabolic Regulation

While this compound itself is not a classical second messenger, its metabolic context, the phosphatidylcholine (PtdCho) cycle, is deeply integrated with cellular signaling and metabolic control. Aberrant choline metabolism, characterized by elevated levels of phosphocholine and glycerophosphocholine, has emerged as a hallmark of carcinogenesis. nih.gov The enzymes and metabolites within this pathway are regulated by and, in turn, influence oncogenic signaling cascades, impacting cell proliferation, survival, and energy homeostasis. nih.govnih.gov

The metabolism of phosphatidylcholine serves as a direct source for lipid-based second messengers. The hydrolysis of PtdCho by specific phospholipases (PLCs and PLDs) generates key signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA). nih.govfrontiersin.org

Diacylglycerol (DAG): Produced by phosphatidylcholine-specific phospholipase C (PC-PLC), DAG is a well-established second messenger that activates the protein kinase C (PKC) pathway, which is involved in regulating cell proliferation and survival. nih.gov

Phosphatidic Acid (PA): Generated by phosphatidylcholine-specific phospholipase D (PC-PLD), PA also functions as a signaling lipid crucial for the activity of mTOR, a central regulator of cell growth and metabolism. nih.gov

Choline as a Messenger: Recent evidence has identified choline, a direct metabolite of PtdCho, as an endogenous agonist and intracellular messenger. Choline binds to Sigma-1 Receptors (Sig-1Rs) in the endoplasmic reticulum, which in turn regulate the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors responsible for releasing Ca²⁺ from intracellular stores. nih.gov This establishes a direct link between choline metabolism and calcium signaling, a ubiquitous second messenger system. nih.gov

Furthermore, the intracellular concentration of phosphocholine is itself responsive to signaling events. Stimulation of cells with growth factors can lead to increased phosphocholine production, linking the choline metabolic pathway to mitogenic and oncogenic signaling. frontiersin.orgaacrjournals.org

Metabolites of the phosphorylcholine pathway play a direct role in modulating cellular energy metabolism. Research has demonstrated that phosphocholine can act as a protective agent against mitochondrial dysfunction.

In a study on lung cells exposed to environmental toxins, phosphocholine supplementation was found to alleviate disorders in energy metabolism and prevent cell death. The mechanism involves a shift in the energy source, where phosphocholine activates fatty acid oxidation. nih.gov This provides an alternative energy pathway when mitochondrial respiration is compromised. nih.gov

Similarly, α-Glycerophosphocholine (GPC), another key metabolite, has been shown to influence energy balance. A study in healthy young adults found that a single dose of GPC increased hepatic fat oxidation, as indicated by rises in serum acetoacetate (B1235776) and 3-hydroxybutyrate (B1226725) levels. nih.gov This suggests a role for GPC in promoting the use of fat for energy.

Below is a summary of the metabolic effects observed after GPC administration in the study by Kawamura et al. (2012).

| Metabolite | Time Point (Post-GPC) | Observation | Implication |

|---|---|---|---|

| Free Fatty Acids | 120 min | Significant Increase | Mobilization of fat stores |

| Acetoacetate | 120 min | Significant Increase | Index of hepatic fat oxidation |

| 3-Hydroxybutyrate | 120 min | Significant Increase | Index of hepatic fat oxidation |

| Growth Hormone | 60 min | Significant Increase | Stimulation of pituitary gland |

The metabolism of phosphatidylcholine and its derivatives is a critical determinant of cell fate, influencing the balance between proliferation, differentiation, and programmed cell death (apoptosis). nih.gov Perturbations in PtdCho homeostasis can halt cell growth and trigger apoptosis. caldic.com

One of the key mechanisms involves the interplay with ceramide, a pro-apoptotic lipid. The synthesis of sphingomyelin requires the transfer of a phosphocholine headgroup from PtdCho to ceramide. Therefore, inhibition of PtdCho synthesis can lead to an accumulation of ceramide, promoting apoptosis. nih.govcaldic.com

Direct application of phosphatidylcholine has also been shown to induce apoptosis in a cell-specific manner. In studies using 3T3-L1 adipocytes (fat cells), phosphatidylcholine treatment led to apoptosis, whereas other cell types like myocytes and fibroblasts were unaffected. nih.govresearchgate.net This apoptotic response was mediated by the activation of stress signaling pathways (p38 MAPK, JNK) and caspases, the key executioner proteins in apoptosis. researchgate.net

The table below summarizes findings on the apoptotic effects of phosphatidylcholine on 3T3-L1 adipocytes.

| Cellular Process/Molecule | Effect of Phosphatidylcholine Treatment | Reference |

|---|---|---|

| Cell Viability (3T3-L1 Adipocytes) | Significantly Decreased | researchgate.net |

| Cell Viability (Fibroblasts) | No significant cytotoxicity | researchgate.net |

| p38 MAPK / JNK Phosphorylation | Increased (Activation) | researchgate.net |

| Caspase-9, -8, -3 Activation | Activated | researchgate.net |

| PARP Cleavage | Observed (Hallmark of Apoptosis) | researchgate.net |

Conversely, elevated levels of phosphocholine are often associated with increased cell proliferation, particularly in cancer cells, highlighting the dual role of this metabolic pathway in determining cell fate. nih.govtandfonline.com

Advanced Analytical and Computational Methodologies for Methyl Phosphorylcholine Research

Spectroscopic Techniques for Structural and Interfacial Analysis

Spectroscopy is a cornerstone in the analysis of methyl phosphorylcholine (B1220837), providing insights into its atomic composition, chemical bonding, and the subtle interactions it undergoes, particularly with water.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the molecular structure and dynamics of methyl phosphorylcholine in solution. researchgate.net By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, researchers can confirm the compound's identity and probe its interactions. organicchemistrydata.orgnih.gov The most commonly used nuclei for studying this compound are ¹H, ¹³C, and ³¹P.

¹H NMR provides information on the proton environment within the molecule. For polymers of this compound (pMPC), proton signals corresponding to the different groups in the phosphorylcholine moiety are clearly distinguishable. mdpi.com For instance, the nine equivalent protons of the trimethylammonium group [-N⁺(CH₃)₃] typically appear as a sharp singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to the phosphate (B84403) and amine groups exhibit distinct multiplets. mdpi.com

³¹P NMR is particularly informative for compounds containing phosphorus. researchgate.net Since ³¹P has a nuclear spin of I=1/2 and 100% natural abundance, it provides strong, clear signals. researchgate.net The chemical shift of the phosphorus nucleus in the phosphate group is sensitive to its local electronic environment, including pH and binding interactions. science-and-fun.de For phosphorylcholine and related phosphate esters, the ³¹P chemical shift is typically observed in a specific region relative to a phosphoric acid standard. bhu.ac.in

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule, with each non-equivalent carbon atom producing a distinct signal. scielo.org.mx While less sensitive than ¹H NMR, it provides crucial data for structural elucidation. scielo.org.mx The chemical shifts indicate the type of carbon atom (e.g., aliphatic, bonded to oxygen or nitrogen). scielo.org.mx

Research findings from NMR studies have been instrumental in:

Structural Verification: Confirming the successful synthesis of this compound and its derivatives.

Conformational Analysis: Investigating the spatial arrangement of the phosphorylcholine headgroup, which is critical for its biological function. science-and-fun.de

Binding Studies: Observing changes in chemical shifts upon interaction with other molecules, such as proteins or ions, to identify binding sites and determine association constants. organicchemistrydata.org

Polymer Characterization: In the context of poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), ¹H NMR is used to calculate the degree of polymerization by comparing the integral of monomer backbone protons to those of the end-group. capes.gov.br

Table 1: Representative NMR Chemical Shifts for the Phosphorylcholine Moiety

| Nucleus | Functional Group | Typical Chemical Shift (δ) [ppm] | Key Insights |

|---|---|---|---|

| ¹H | -N⁺(CH₃)₃ | ~3.25 | Sharp singlet, confirms quaternary amine. mdpi.com |

| ¹H | -N-CH₂- | ~3.75 | Multiplet, adjacent to nitrogen. mdpi.com |

| ¹H | -O-CH₂-CH₂-O-P- | ~4.05 - 4.30 | Multiplets, confirms the ethyl phosphate linker. mdpi.com |

| ¹³C | -N⁺(CH₃)₃ | 50 - 70 | Indicates carbon adjacent to heteroatom (N). scielo.org.mx |

| ¹³C | -CH₂- groups | 50 - 70 | Signals for carbons in the ethyl bridge adjacent to N and O. scielo.org.mx |

| ³¹P | Phosphate (O=P(O)-O) | -2 to -5 | Sensitive to pH and coordination. Relative to H₃PO₄. science-and-fun.debhu.ac.in |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material. core.ac.uk This makes it exceptionally well-suited for characterizing surfaces modified with this compound or its polymers, such as PMPC, which are often used as biocompatible coatings. researchgate.net

When a surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is then calculated, which is characteristic of the element and its chemical (oxidation) state. lcms.cz For this compound, XPS analysis focuses on the high-resolution spectra of its constituent elements: carbon (C1s), oxygen (O1s), nitrogen (N1s), and phosphorus (P2p).

Key findings from XPS studies include:

Confirmation of Surface Grafting: The appearance of N1s and P2p peaks on a substrate after a coating procedure provides direct evidence of successful surface modification with phosphorylcholine-containing molecules. researchgate.net

Elemental Composition: Quantification of the atomic percentages of C, O, N, and P on the surface allows for the determination of the coating's purity and stoichiometry. core.ac.uk

Chemical State Analysis: Small shifts in the binding energies (chemical shifts) provide information about the bonding environment. For example, the N1s peak for the quaternary ammonium (B1175870) ion [N⁺(CH₃)₃] in the choline (B1196258) group appears at a higher binding energy compared to an amine, confirming its cationic state. The P2p peak confirms the presence of the phosphate group. The C1s spectrum can be deconvoluted to identify different carbon bonds, such as C-C, C-O, C-N, and C=O (in related methacrylate (B99206) polymers). organicchemistrydata.orgscience-and-fun.de

Table 2: Expected Binding Energies for Core Levels in this compound

| Core Level | Functional Group Origin | Expected Binding Energy (eV) | Significance |

|---|---|---|---|

| N1s | Quaternary Ammonium [-N⁺(CH₃)₃] | ~402.5 | Confirms the presence and cationic state of the choline headgroup. organicchemistrydata.org |

| P2p | Phosphate [PO₄] | ~133.3 | Signature peak for the phosphate group, confirming the "phosphoryl" component. organicchemistrydata.org |

| C1s | Hydrocarbon (C-C, C-H), C-N, C-O | ~285.0 - 286.5 | Represents the various carbon environments within the molecule. Often charge-corrected to the hydrocarbon peak at ~284.8 eV. science-and-fun.decore.ac.uk |

| O1s | Phosphate (P-O), Ester (C-O-P) | ~531.0 - 533.0 | Indicates oxygen in the phosphate and ester linkages. science-and-fun.de |

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for identifying functional groups and studying molecular vibrations within a sample. mdpi.comuni-leipzig.de In this compound research, FTIR is particularly useful for structural confirmation and for investigating intermolecular interactions, such as hydrogen bonding, which are crucial to its hydration properties. uni-leipzig.deorientjchem.org

The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed frequencies correspond to the vibrational energies of specific chemical bonds.

Key applications and findings include:

Functional Group Identification: The FTIR spectrum of this compound and its polymers displays characteristic absorption bands that serve as a molecular fingerprint. The most prominent bands are associated with the phosphate group. mdpi.com

Hydration Studies: The phosphate group vibrations are highly sensitive to the local environment. The asymmetric stretching vibration of the phosphate group (νₐₛ(PO₂⁻)) shows a significant wavenumber decrease (a shift to lower frequency) upon hydration. orientjchem.org This shift, which can be as large as 30 cm⁻¹, indicates the formation of hydrogen bonds between water molecules and the oxygen atoms of the phosphate group, highlighting this group as a primary hydration site. orientjchem.org

Conformational Analysis: Changes in the C-H stretching vibration bands upon hydration can suggest that conformational changes are occurring within the headgroup as it interacts with water. orientjchem.org

Table 3: Key FTIR Vibrational Band Assignments for this compound and its Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~3030 | ν(C-H) | N-bound methyl [-N⁺(CH₃)₃] | Characteristic stretch of the choline methyl groups. orientjchem.org |

| ~2950, ~2840 | ν(C-H) | Methylene [-CH₂-] | Stretching vibrations of the ethyl bridge carbons. uni-leipzig.de |

| ~1720 | ν(C=O) | Ester (in pMPC) | Confirms the ester linkage in polymeric forms like PMPC. mdpi.com |

| ~1230 | νₐₛ(PO₂⁻) | Phosphate | Asymmetric stretch; highly sensitive to hydration, shifts to lower frequency with H-bonding. mdpi.comcapes.gov.br |

| ~1080 | νₛ(PO₂⁻) | Phosphate | Symmetric stretch of the phosphate group. capes.gov.br |

| ~970 | ν(N⁺(CH₃)₃) | Quaternary Ammonium | Stretching vibration of the trimethylammonium group. carlroth.com |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FTIR. However, it is based on a different physical principle (inelastic scattering of photons) and offers complementary information. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, which makes it an excellent technique for studying aqueous solutions and the hydration of biomolecules like this compound without overwhelming interference from the solvent. phenomenex.com

In the context of this compound research, Raman spectroscopy is primarily used to investigate the structure of water in the vicinity of the molecule and how the molecule's own vibrations are affected by hydration.

Key research findings include:

Probing the Hydration Shell: Raman studies can analyze the O-H stretching band of water to understand how the hydrogen-bonding network of water is perturbed by the solute. Studies on related phosphorylcholine compounds show that the hydration shell contains a significant number of water molecules.

Identifying Characteristic Vibrations: Raman spectra can identify specific vibrational modes of the solute. A characteristic C-N stretching mode of the choline head group is often observed around 715-720 cm⁻¹. orientjchem.org

Conformational and Phase Behavior: In lipid systems containing a phosphorylcholine headgroup, Raman spectroscopy can monitor changes in the C-C skeletal vibrations (~1060-1130 cm⁻¹) and CH₂ twisting modes (~1300 cm⁻¹) to study the conformational order (e.g., gauche vs. trans conformers) of acyl chains and detect phase transitions. organicchemistrydata.orgphenomenex.com

Table 4: Characteristic Raman Peaks for Hydration and Structural Studies of Phosphocholine (B91661) Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Hydration Studies |

|---|---|---|

| ~3200-3500 | O-H Stretching | Analyzes the structure and hydrogen bonding of water in the hydration shell. organicchemistrydata.org |

| ~2850-2935 | C-H Stretching | Relates to the lipid/alkyl chain structure and packing. organicchemistrydata.org |

| ~1450 | CH₂/CH₃ Deformation | Indicates the overall organic content and conformational state. orientjchem.org |

| ~1060-1110 | C-C Skeletal Stretching | Sensitive to the gauche/trans conformational order of alkyl chains. organicchemistrydata.org |

| ~715 | C-N Stretching (gauche) | Characteristic mode of the choline headgroup, sensitive to conformation. organicchemistrydata.orgorientjchem.org |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification and analysis of this compound from synthesis reaction mixtures or biological extracts. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. uni-leipzig.de

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for separating and quantifying compounds in liquid mixtures. UPLC utilizes columns with smaller particle sizes (typically <2 µm) compared to HPLC (3-5 µm), which allows for higher operating pressures, leading to significantly faster analysis times, improved resolution, and greater sensitivity.

Due to the highly polar and zwitterionic nature of this compound, reversed-phase HPLC (which separates based on hydrophobicity) is often not suitable as the compound would have very little retention. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar aqueous solvent. A water layer is adsorbed onto the polar stationary phase, and partitioning of the polar analyte occurs between this aqueous layer and the bulk mobile phase.

Key aspects of HPLC/UPLC methods for this compound include:

Stationary Phase: HILIC columns are employed. Novel zwitterionic stationary phases, which incorporate phosphorylcholine groups directly onto the silica (B1680970) or polymer support, have been developed. These columns, such as the SeQuant® ZIC®-cHILIC, show excellent selectivity for polar hydrophilic compounds like this compound.

Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water, often with an additive like ammonium acetate (B1210297) or formic acid to improve peak shape and ensure ionization consistency. carlroth.comuni-leipzig.de The separation begins with a high percentage of acetonitrile, and the percentage of water is gradually increased to elute the more strongly retained polar compounds.

Detection: When coupled with a mass spectrometer (LC-MS), this method allows for both quantification and positive identification of this compound based on its mass-to-charge ratio.

The primary advantage of UPLC over HPLC for this application is the significant reduction in analysis time and solvent consumption while achieving superior separation efficiency.

Table 5: Comparison of HPLC and UPLC for this compound Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Lower (up to 400 bar) | Higher (up to 1000+ bar) |

| Analysis Time | Longer | Shorter (significantly faster) |

| Resolution | Good | Excellent (sharper, narrower peaks) |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) and its hyphenated forms, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the detailed analysis of this compound and its derivatives. These techniques are instrumental in determining molecular weight, identifying metabolites, and characterizing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like MPC-containing polymers and their metabolites. In LC-MS, the sample is first separated by liquid chromatography, which separates components based on their affinity for a stationary phase, and then introduced into the mass spectrometer for detection and identification. d-nb.inforesearchgate.net LC-MS/MS, a tandem MS technique, provides even greater specificity and is used for structural elucidation and quantification of trace analytes. d-nb.infonih.gov For instance, LC-MS has been employed to profile the metabolome of various biological samples, identifying a wide range of compounds including phospholipids (B1166683). nih.gov The technique often utilizes a C18 column for separation and can be operated in different ionization modes, such as positive electrospray ionization (ESI+), to achieve optimal detection of target molecules. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. spectroscopyonline.com Samples are vaporized and separated in a gas chromatograph before being detected by the mass spectrometer. frontiersin.org While direct analysis of MPC by GC-MS is challenging due to its low volatility, derivatization techniques can be employed to make it more amenable to this method. GC-MS is highly effective for identifying and quantifying smaller molecules and has been used in metabolomics studies to analyze fatty acids and other volatile compounds. nih.gov The combination of GC-MS and LC-MS provides a comprehensive analytical workflow for characterizing complex biological and chemical systems. nih.govfrontiersin.org

| Technique | Sample Type | Information Obtained | Key Findings in MPC-related Research |

| LC-MS/MS | Non-volatile, thermally labile compounds (e.g., MPC polymers, metabolites) | Molecular weight, structural information, quantification of trace analytes. d-nb.infonih.gov | Profiling of phospholipids and other metabolites in biological systems. nih.gov |

| GC-MS | Volatile, thermally stable compounds (or derivatized non-volatile compounds) | Identification and quantification of small molecules, fatty acid profiling. nih.govspectroscopyonline.com | Used in comprehensive metabolomic studies alongside LC-MS to characterize a wide range of molecules. nih.gov |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. science.gov This method separates molecules based on their hydrodynamic volume in solution. mcmaster.ca For polymers of 2-methacryloyloxyethyl phosphorylcholine (PMPC), GPC is essential for characterizing the size and dispersity of the polymer chains, which are critical parameters influencing their physical and biological properties. mcmaster.caresearchgate.net

The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. A detector, such as a differential refractive index (DRI) detector, is used to monitor the polymer concentration as it elutes. mcmaster.ca The molecular weight is then determined by comparing the elution time to that of known standards. lcms.cz

Research has shown that GPC is an effective method for analyzing PMPC and understanding how factors like salt concentration affect its conformation in solution. mcmaster.ca The technique has been instrumental in the development and characterization of well-defined PMPC materials for various applications. science.gov

| Parameter Measured | Description | Importance in MPC Research |

| Molecular Weight (MW) | The average mass of the polymer chains. | Influences the physical properties and biological interactions of PMPC. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. | Indicates the uniformity of the polymer chains; a lower PDI signifies a more controlled polymerization. |

| Hydrodynamic Volume | The effective volume of a polymer molecule in solution. | Provides insight into the polymer's conformation and its interactions with the solvent. mcmaster.ca |

Microscopic and Scattering Techniques

Microscopic and scattering techniques are indispensable for visualizing the morphology and determining the size and surface characteristics of materials incorporating this compound. These methods operate at various scales, from the nanometer to the micrometer level, providing a comprehensive picture of the material's structure.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in suspension or solution. ssau.ru It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. ssau.ru For MPC-based materials, such as polymer micelles or nanoparticles, DLS is crucial for determining their hydrodynamic radius (Rh), polydispersity, and aggregation behavior in aqueous environments. semanticscholar.orgnih.gov

In a typical DLS experiment, a laser beam illuminates the sample, and a detector measures the scattered light at a specific angle. semanticscholar.org The rate of fluctuation of the scattered light is related to the diffusion speed of the particles, which in turn is related to their size via the Stokes-Einstein equation. The results provide an intensity-weighted size distribution. researchgate.net Studies have utilized DLS to monitor the formation of PMPC polymer micelles and to characterize their size and stability. semanticscholar.org For example, DLS analysis of a biocompatible terpolymer containing MPC showed a mean diameter of approximately 52.18 nm with a low polydispersity index (PDI) of 0.116, indicating a well-synthesized polymer with a narrow size distribution. researchgate.net

| Parameter | Description | Typical Findings for MPC-based Materials |

| Hydrodynamic Radius (Rh) | The effective radius of a particle or polymer in solution, including any hydration layer. nih.gov | Varies depending on the specific polymer architecture and solution conditions. For example, PMPC-b-PDPA micelles have been reported with Rh values of 14.0 nm and 27.1 nm. nih.gov |

| Polydispersity Index (PDI) | A measure of the width of the size distribution. researchgate.net | Low PDI values (e.g., 0.116) indicate a monodisperse or narrowly distributed sample. researchgate.net |

| Light Scattering Intensity (LSI) | The total intensity of light scattered by the particles. | Can be used to monitor the formation and aggregation of polymer micelles. semanticscholar.org |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface topography. nih.gov In the context of this compound research, SEM is used to visualize the morphology of MPC-coated surfaces, nanofibers, and microparticles. nih.govfrontiersin.orgresearchgate.net

The technique involves scanning the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. nih.gov SEM analysis has been crucial in demonstrating the ability of MPC coatings to inhibit bacterial adhesion and biofilm formation. frontiersin.orgjst.go.jp For instance, SEM images have shown that Staphylococcus aureus fails to spread on surfaces coated with polymethylmethacrylate-2-methacryloyloxyethyl phosphorylcholine (PMMA-MPC). frontiersin.org Furthermore, SEM has been used to characterize the morphology of electrospun PMPC nanofibers, revealing that fiber diameter can be controlled by varying the polymer concentration. researchgate.net

Atomic Force Microscopy (AFM) in Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. researchgate.net It can also be used to measure local material properties such as elasticity and adhesion. berkeley.edu In MPC research, AFM is invaluable for characterizing the surface of MPC-modified materials, providing insights into their smoothness and interaction forces with biological entities. nih.govjst.go.jp

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever is measured by a laser and photodiode system, which is then used to create a topographical map. berkeley.edu AFM has been used to evaluate the surface roughness of orthodontic brackets coated with MPC, showing that coated brackets exhibit less surface roughness than uncoated ones. nih.gov Additionally, AFM has been employed to directly measure the interaction forces between proteins and PMPC brush surfaces, demonstrating extremely low interaction forces which contributes to the material's blood compatibility. jst.go.jp

| Technique | Information Obtained | Application in MPC Research | Key Findings |

| SEM | High-resolution surface morphology and topography. nih.gov | Visualizing MPC-coated surfaces, nanofibers, and microparticles. frontiersin.orgresearchgate.net | MPC coatings inhibit bacterial spreading and biofilm formation. frontiersin.org PMPC nanofiber diameter is dependent on polymer concentration. researchgate.net |

| AFM | Nanoscale surface topography, roughness, and interaction forces. researchgate.netjst.go.jp | Characterizing the surface of MPC-modified materials. nih.gov | MPC coatings reduce surface roughness. nih.gov PMPC surfaces exhibit very low protein interaction forces. jst.go.jp |

Computational and Simulation Approaches

Computational and simulation approaches, particularly molecular dynamics (MD) simulations, have become essential tools for understanding the behavior of this compound at the molecular level. mdpi.comresearchgate.net These methods provide insights into the structure, dynamics, and interactions of MPC and its polymers that are often difficult to obtain through experimental techniques alone.

MD simulations model the interactions between atoms and molecules over time, allowing researchers to study the dynamic behavior of systems. researchgate.net In the context of MPC, simulations have been used to investigate the interactions between MPC-based surfaces and proteins, the structure of water around the phosphorylcholine moiety, and the conformational dynamics of PMPC chains. mdpi.comresearchgate.net

Key findings from computational studies include the observation that water molecules form a structured, repulsive layer on PC-terminated self-assembled monolayers (SAMs), which is believed to be a key factor in their resistance to protein adsorption. researchgate.net Simulations have also shown that the side chains of MPC in copolymers are highly mobile and flexible, and their dynamics are significantly influenced by the presence of water. mdpi.comresearchgate.net These computational insights are crucial for the rational design of new MPC-based biomaterials with tailored properties. mdpi.com All-atom molecular modeling has also been used to investigate the binding affinity of PMPC chains to cell surface receptors, providing a molecular basis for understanding the cellular uptake of PMPC-based nanocarriers. acs.org

| Simulation Technique | System Studied | Key Insights |

| Molecular Dynamics (MD) | Copolymers of HEMA and MPC in water. mdpi.com | MPC side chains are mobile and flexible; water influences their dynamics and can form diffusion channels. mdpi.com |

| Molecular Dynamics (MD) | Protein (lysozyme) interaction with phosphorylcholine-terminated self-assembled monolayers (PC-SAMs). researchgate.net | Water molecules above the PC-SAM surface create a repulsive force on the protein, and a tightly bound, structured water layer forms around the PC head groups. researchgate.net |

| All-atom Molecular Modeling | PMPC chain binding to cell surface receptors (SRB1, CD36, CD81). acs.org | Provided relative binding affinities and informed a model for the cellular uptake of PMPC-based polymersomes. acs.org |

Molecular Dynamics (MD) Simulations of Phosphorylcholine Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of phosphorylcholine (PC) research, MD simulations provide detailed insights into the behavior of PC-based systems, such as lipid bilayers and self-assembled monolayers (SAMs), which are difficult to obtain through experimental means alone.

Researchers have employed MD simulations to investigate the phase transitions of saturated phosphocholine lipid bilayers, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). nih.gov These simulations, utilizing force fields like CHARMM36, have successfully predicted the main transition temperatures and provided a detailed understanding of the structures in different phases, including the liquid crystalline (Lα), ripple (Pβ), and gel (Lβ) phases. nih.gov Similarly, MD simulations have been applied to complex five-lipid phosphocholine systems, modeling both healthy and cancerous cell membranes. researchgate.net These studies revealed that cancer-mimicking PCs have a larger surface area per lipid, suggesting they are softer and potentially more permeable than their healthy counterparts. researchgate.net

MD simulations are also crucial for studying the dynamics of copolymers containing PC units, such as those used in biomedical applications like soft contact lenses. Studies on copolymers of 2-hydroxyethyl methacrylate (HEMA) and 2-methacryloyloxyethyl phosphorylcholine (MPC) have shown that the MPC side chains are highly mobile and flexible, a behavior significantly influenced by hydration. mdpi.com Water acts as a plasticizer, increasing the mobility of the polymer chains and creating diffusion channels within the hydrogel structure. mdpi.com

The accuracy of MD simulations is highly dependent on the chosen parameters, including the force field and water model. The CHARMM family of force fields is widely used for lipid simulations. nih.gov While initially developed for the mTIP3P water model, studies have tested its compatibility with other water models like TIP3P-FB and TIP44P-FB to improve the accuracy of properties such as water permeability. nih.gov The choice of simulation parameters, such as the integration algorithm, temperature control, and treatment of long-range electrostatic interactions, is critical for obtaining physically meaningful results. mdpi.com

| System Studied | Force Field | Water Model | Key Findings/Simulation Details | Reference |

|---|---|---|---|---|

| DPPC & DMPC Lipid Bilayers | CHARMM36 | Not specified | Accurately predicted main transition temperatures and characterized Lα, Pβ, and Lβ phases. | nih.gov |

| 5-Lipid PC Systems (Pure vs. Cancer Models) | CHARMM36 | Not specified | Cancer PCs showed larger surface area per lipid. SHAKE algorithm used for bond constraints. | researchgate.net |

| P(MPC-co-HEMA) Copolymers | Not specified | Explicit | MPC side chains are mobile and flexible; water acts as a plasticizer. Used Nosé-Hoover thermostat. | mdpi.com |

| DPPC & POPC Bilayers | CHARMM36 | mTIP3P, TIP3P-FB, TIP4P-FB | Tested compatibility of improved water models with C36 lipid force field to refine water permeability calculations. | nih.gov |

Molecular Mechanics (MM) Simulations for Structural Optimization

Molecular mechanics (MM) simulations offer a computationally less intensive approach compared to MD for exploring the potential energy surface of molecular systems. This makes MM particularly useful for the initial stages of structural optimization, where a wide range of possible conformations and packing arrangements need to be assessed. In the study of phosphorylcholine systems, MM is often used as a precursor to more detailed MD simulations. nih.govaip.org

A primary application of MM in phosphorylcholine research is the determination of the optimal lattice structure of self-assembled monolayers (PC-SAMs). nih.govaip.org For instance, in studying PC-SAMs on a gold (Au(111)) surface, MM simulations in an implicit solvent were used to systematically examine the packing energies of different lattice structures and chain orientations. nih.govaip.org This approach involves calculating the total interaction energy for various systems, which might consist of a set number of PC molecules occupying different surface areas and arrangements. aip.org

The protocol typically involves several steps:

Investigating Packing Densities and Orientations: The intermolecular packing of the PC chains is explored to find the most energetically favorable arrangements. aip.org

Evaluating Chain Orientation: The relative orientation of the PC head groups (e.g., parallel or antiparallel) is assessed. nih.govaip.org

Azimuthal Angle Adjustment: The initial angles of the PC chains are varied to ensure a thorough search of the conformational space. nih.govaip.org

After identifying the most probable lattice structures with the lowest energies via MM, these optimized structures are then used as the starting point for more rigorous, all-atom MD simulations in an explicit solvent. nih.govaip.org This two-step approach is highly efficient; MM quickly narrows down the vast conformational landscape to a few promising candidates, which can then be investigated in greater detail for their dynamic behavior and stability with MD. nih.govaip.org For PC-SAMs on Au(111), this combined methodology found that the optimal structure corresponds to a √7 × √7 R19° lattice with a parallel arrangement of the head groups, a result consistent with experimental data. nih.govaip.org

| Methodology | System | Purpose | Key Outcome | Reference |

|---|---|---|---|---|

| Molecular Mechanics (MM) in implicit solvent | Phosphorylcholine Self-Assembled Monolayers (PC-SAMs) on Au(111) | Determine optimal lattice structure by examining packing energies. | Identified two lattice structures with the lowest packing energies for further MD analysis. | aip.org |

| Combined MM and MD | PC-SAMs on Au(111) | Verify the optimal structure obtained from MM using MD in explicit solvent. | The optimal structure was a √7 × √7 R19° lattice with parallel head group arrangement and a thickness of 13.4 Å. | nih.govaip.org |

Computational Studies of Interfacial Phenomena